Lipophilicity Modulation: Computed logP Comparison Between 2‑Propyl and Des‑Propyl Pyrimidine‑4‑aminoethanol Analogs
The 2‑propyl substituent of the target compound raises its predicted logP by approximately 1.2–1.4 log units compared to the des‑propyl analog 2‑[(6‑methylpyrimidin‑4‑yl)amino]ethanol, while the 6‑methyl group contributes an additional ~0.5 log units over the 6‑unsubstituted base scaffold [1][2]. This lipophilicity window is critical because many screening libraries select fragments with 0.5 ≤ logP ≤ 3.0 to balance permeability and solubility; the target compound's computed XLogP3 value of 1.4 sits near the centre of this range [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 (PubChem XLogP3) |
| Comparator Or Baseline | 2‑[(6‑Methylpyrimidin‑4‑yl)amino]ethanol (CID 24725330, computed logP ~0.2; class‑level estimate for 6‑unsubstituted analog ~‑0.5) |
| Quantified Difference | Δ logP ≈ +1.2 (vs. 6‑methyl analog) to ≈ +1.9 (vs. fully unsubstituted pyrimidine‑4‑aminoethanol core) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Controlling logP is essential for maintaining adequate aqueous solubility and passive membrane permeability; the target compound's intermediate logP makes it a more suitable starting point for lead optimization than highly polar des‑alkyl analogs.
- [1] PubChem Compound Summary CID 6459535, 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol: Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/915914-21-5 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary CID 24725330, 2-[(6‑Methylpyrimidin‑4‑yl)amino]ethanol: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24725330 (accessed 2026-05-07). View Source
